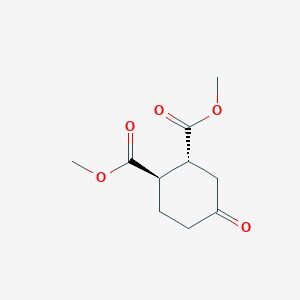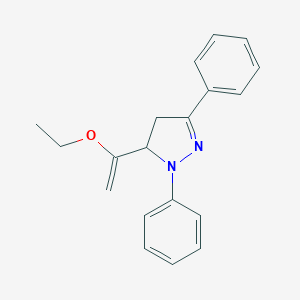
3-氯-4-硝基苯酚
描述
3-Chloro-4-nitrophenol is a chloronitrophenol . It is widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . It has been used as a reactant in the synthetic preparation of highly potent BTK and JAK3 dual inhibitors and may also have antifungal activity .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-nitrophenol is C6H4ClNO3 . It has a molecular weight of 173.56 .
Physical And Chemical Properties Analysis
3-Chloro-4-nitrophenol has a molecular weight of 173.56 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学研究应用
吸附和去除研究
- 3-氯-4-硝基苯酚(3C4NP)的去除从水溶液中研究,特别是使用石墨烯作为吸附剂。研究探讨了石墨烯在不同条件下去除水中3C4NP的有效性,表明在特定温度范围内,吸附过程是可行的、自发的和放热的(Mehrizad & Gharbani, 2014)。
高级氧化过程(AOPs)
- 已评估了各种AOPs用于降解3C4NP,研究表明像UV/Fenton这样的方法在部分矿化化合物方面非常有效。这项研究突出了不同AOPs在降解废物环境中3C4NP方面的比较有效性和成本(Saritha, Aparna, Himabindu, & Anjaneyulu, 2007)。
电化学降解
- 已探讨了电化学方法用于氧化降解3C4NP等化合物。研究显示,使用PbO2阳极产生臭氧形成对这些化合物的降解具有良好的结果,这表明这是一种潜在的环境修复方法(Amadelli, Samiolo, Battisti, & Velichenko, 2011)。
对厌氧系统的影响
- 研究了硝基苯酚,包括3C4NP,对废物处理中使用的厌氧系统的毒性影响。研究表明,这些化合物对这些系统中的微生物活性有显著的抑制作用,为管理废物处理过程提供了重要信息(Podeh, Bhattacharya, & Qu, 1995)。
生物降解研究
- 已经研究了3C4NP和其他类似化合物的生物降解,揭示了涉及的微生物途径和酶的见解。这些研究对于开发有效的受污染环境生物修复策略至关重要(Arora, Srivastava, Garg, & Singh, 2017)。
催化还原研究
- 对3C4NP的催化还原研究,特别关注新型材料如氨基团支撑的金纳米颗粒在磁铁矿微球上,为处理含有这类化合物的废水提供了有希望的方法(Ma et al., 2018)。
安全和危害
作用机制
Target of Action
Similar compounds such as 2-chloro-4-nitrophenol have been studied, and it has been found that certain bacteria, such asCupriavidus sp. CNP-8, can degrade these compounds . The specific enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB, could be considered as the primary targets .
Mode of Action
In the case of 2-chloro-4-nitrophenol, it has been reported that the compound is converted to 1,2,4-benzenetriol (bt) via chloro-1,4-benzoquinone by the enzyme hnpab . This suggests that 3-Chloro-4-nitrophenol may also undergo similar transformations.
Biochemical Pathways
For 2-chloro-4-nitrophenol, it has been reported that the compound is degraded via the 1,2,4-benzenetriol pathway inCupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-nitrophenol. For instance, the degradation of similar compounds like 2-chloro-4-nitrophenol has been reported to occur in certain bacteria, suggesting that the presence of these bacteria in the environment could influence the compound’s action . Furthermore, anthropogenic activities have been reported to introduce chlorinated nitrophenols into the environment .
属性
IUPAC Name |
3-chloro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRZBWXGOPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075416 | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitrophenol | |
CAS RN |
491-11-2 | |
| Record name | 3-Chloro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-chloro-4-nitrophenol in the synthesis of banana-shaped molecules for liquid crystal studies?
A1: 3-Chloro-4-nitrophenol serves as a starting material in the synthesis of the target banana-shaped molecule, PBCOB []. It first undergoes a substitution reaction with 1-bromooctane. This modified intermediate then reacts further, ultimately leading to the formation of PBCOB through a Schiff’s base condensation reaction.
Q2: Why is the synthesis of PBCOB relevant to liquid crystal research?
A2: PBCOB is a "banana-shaped" molecule, also known as a bent-core mesogen. These molecules exhibit unique self-assembling properties and can form various liquid crystalline phases, including the smectic phase mentioned in the abstract []. Understanding how structural modifications, like the ones derived from 3-chloro-4-nitrophenol, influence the formation of these phases is crucial for developing new materials with tailored liquid crystal properties. These materials have applications in displays, sensors, and other advanced technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
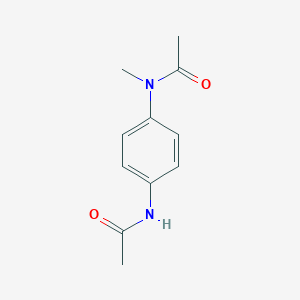

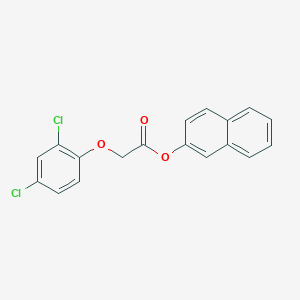
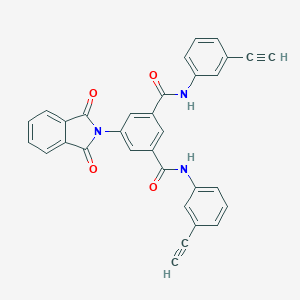
![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)
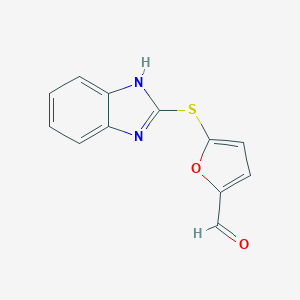
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
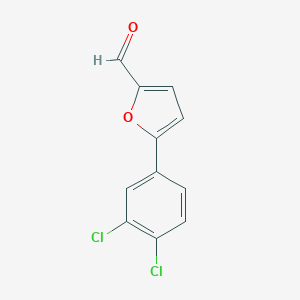
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
